molecular formula C17H17BrN4O2S2 B2637107 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206997-10-5

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2637107
CAS No.: 1206997-10-5
M. Wt: 453.37
InChI Key: SMOCSGMAVWWYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Imidazole-Thiazole Pharmacophores in Medicinal Chemistry

Imidazole and thiazole rings are ubiquitous in medicinal chemistry due to their:

  • Electron-rich environments , enabling π-π stacking and hydrogen bonding with biological targets.
  • Structural plasticity , allowing substitutions at multiple positions to fine-tune pharmacokinetic properties.
  • Diverse bioactivities , including antimicrobial, anticancer, and anti-inflammatory effects.

The hybridization of these rings amplifies their therapeutic potential. For instance, imidazole-thiazole conjugates have demonstrated superior anticancer activity compared to single-heterocycle analogs, as evidenced by IC~50~ values in the low micromolar range against cervical (HeLa) and breast (MCF-7) cancer cell lines. A recent study synthesized six imidazole-thiazole hybrids, with derivative 5a exhibiting an IC~50~ of 33.52 μM against cancer cells, underscoring the efficacy of this structural framework.

Table 1: Bioactivities of Representative Imidazole-Thiazole Hybrids

Hybrid Structure Target Cell Line IC~50~ (μM) Reference
5-(Thiophen-2-yl)-thiazole hybrid MCF-7 0.16
Imidazole-thiazole derivative 5a HeLa 33.52

Rational Design Strategies for Bromophenyl-Substituted Acetamide Derivatives

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exemplifies a rationally designed hybrid with three critical structural features:

  • 4-Bromophenyl Substituent :

    • Enhances lipophilicity, promoting membrane permeability.
    • Participates in halogen bonding with target proteins, as observed in kinase inhibitors like gedatolisib.
  • 2-Methoxyethyl Chain :

    • Improves aqueous solubility via ether oxygen hydrogen bonding.
    • Reduces metabolic degradation by shielding the imidazole ring from oxidative enzymes.
  • Thiazole-Acetamide Linker :

    • The thioether bridge (-S-) stabilizes the molecule against hydrolysis.
    • The acetamide group facilitates hydrogen bonding with enzymatic active sites, as demonstrated in molecular docking studies with bacterial proteins (PDB ID: 6LUD).

Synthetic Pathway :
The synthesis involves a multi-step protocol:

  • Imidazole Core Formation :
    • Condensation of 4-bromophenylglyoxal with 2-methoxyethylamine yields the 1-(2-methoxyethyl)-5-(4-bromophenyl)imidazole intermediate.
  • Thiazole Conjugation :
    • Reaction with phenacyl bromide and thiosemicarbazide via Hantzsch thiazole synthesis, followed by acetylation with thiazol-2-amine.

Characterization Data :

  • IR : N-H stretch at 3280 cm⁻¹ (acetamide), C-Br vibration at 610 cm⁻¹.
  • ¹H NMR : δ 7.82 (d, 2H, bromophenyl), δ 4.21 (t, 2H, -OCH~2~CH~2~O-).
  • Mass Spec : [M+H]⁺ at m/z 479.2 (C~18~H~18~BrN~5~O~2~S~2~).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S2/c1-24-8-7-22-14(12-2-4-13(18)5-3-12)10-20-17(22)26-11-15(23)21-16-19-6-9-25-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOCSGMAVWWYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(thiazol-2-yl)acetamide
  • Molecular Formula : C17H22BrN3O2S
  • Molecular Weight : 412.35 g/mol
  • CAS Number : 1206997-17-2

The compound is believed to exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease pathways, particularly those related to inflammatory and cancer processes.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of imidazole compounds, including this one, exhibit anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cell types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro tests revealed that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The potential anti-inflammatory effects are noteworthy:

  • Cytokine Modulation : Studies have shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxic effects on breast and lung cancer cells (IC50 < 10 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in vitro

Case Study: Anticancer Mechanism Exploration

A study investigated the molecular mechanisms underlying the anticancer activity of this compound. It was found to induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests that the compound may serve as a lead for developing novel anticancer agents.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from diverse studies:

Table 1: Structural and Functional Comparison of Key Analogs
Compound ID / Reference Core Structure & Key Substituents Biological Activity / Target Synthesis Yield / Purity
Target Compound 5-(4-BrPh)-1-(2-MeOEt)-imidazole-thio-thiazol Assumed enzyme inhibition (based on analogs) Not reported
9c N-[2-(4-BrPh)-1,3-thiazol-5-yl]acetamide; imidazole replaced with triazole Docking suggests α-glucosidase interaction Not reported
Compound 21 4-(4-BrPh)-imidazole-thio-benzofuran IMPDH inhibition (IC₅₀ = 0.16 µM) 96% yield
Compound 9 5-(4-FPh)-1-(4-MeOPh)-imidazole-thio-thiazol COX-2 inhibition (IC₅₀ = 1.8 µM) Method D (no yield reported)
26 Triazinoindole-thio-4-BrPh Not specified (95% purity) 95% purity
Key Comparisons:

a. Structural Variations and Pharmacophore Contributions

  • Halogenated Aryl Groups : The 4-bromophenyl group in the target compound and analogs (e.g., 9c ) is critical for hydrophobic interactions in enzyme binding pockets. In Compound 21, this group contributes to IMPDH inhibition (IC₅₀ = 0.16 µM) .
  • Polar Substituents : The 2-methoxyethyl group in the target compound may enhance solubility compared to methoxyphenyl in Compound 9 .

d. SAR Insights

  • Position of Methoxy Group : The target compound’s 2-methoxyethyl (vs. 4-methoxyphenyl in Compound 9 ) may reduce steric hindrance, improving binding to flat enzyme active sites.
  • Halogen Effects : Fluorophenyl (Compound 9 ) vs. bromophenyl (target compound) substitutions influence electron-withdrawing effects and binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.